molecular formula C9H3Cl2N3 B1397019 2,6-Dichloro-1,8-naphthyridine-3-carbonitrile CAS No. 1330583-69-1

2,6-Dichloro-1,8-naphthyridine-3-carbonitrile

Cat. No.: B1397019
CAS No.: 1330583-69-1
M. Wt: 224.04 g/mol
InChI Key: XYYJEGZQLWIEDC-UHFFFAOYSA-N
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Description

2,6-Dichloro-1,8-naphthyridine-3-carbonitrile is a chemical compound with the molecular formula C9H3Cl2N3. It is a derivative of naphthyridine, a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1,8-naphthyridine-3-carbonitrile typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dichloropyridine with a suitable nitrile source can yield the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-1,8-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex fused-ring systems .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-1,8-naphthyridine-3-carbonitrile is unique due to the presence of both chlorine and carbonitrile groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents .

Properties

IUPAC Name

2,6-dichloro-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2N3/c10-7-2-5-1-6(3-12)8(11)14-9(5)13-4-7/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYJEGZQLWIEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=NC2=NC=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244959
Record name 1,8-Naphthyridine-3-carbonitrile, 2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330583-69-1
Record name 1,8-Naphthyridine-3-carbonitrile, 2,6-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330583-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carbonitrile, 2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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